![molecular formula C16H20Cl2O2 B12556721 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene CAS No. 189270-23-3](/img/structure/B12556721.png)
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C16H18Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups attached to the benzene ring through allyl ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol displaces the chlorine atoms on the benzene ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the chloromethyl groups.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Methyl-substituted derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile due to the presence of chloromethyl groups, making it reactive towards nucleophiles. The allyl ether linkages provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chloromethyl)benzene: A simpler analogue without the allyl ether linkages.
1,2-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the ortho position.
1,4-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the para position.
Uniqueness
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and allyl ether functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogues. The allyl ether linkages also provide additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
189270-23-3 |
|---|---|
Molecular Formula |
C16H20Cl2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1,3-bis[2-(chloromethyl)prop-2-enoxymethyl]benzene |
InChI |
InChI=1S/C16H20Cl2O2/c1-13(7-17)9-19-11-15-4-3-5-16(6-15)12-20-10-14(2)8-18/h3-6H,1-2,7-12H2 |
InChI Key |
LJVZUMYANSQVDY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC1=CC(=CC=C1)COCC(=C)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


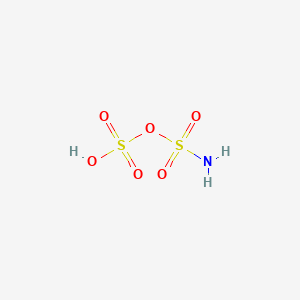
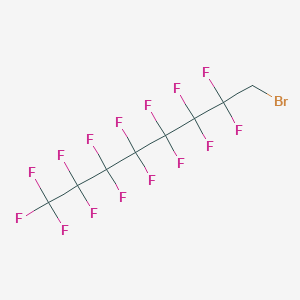
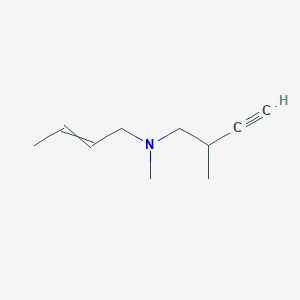
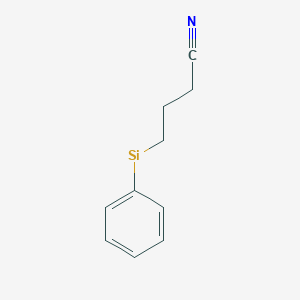
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

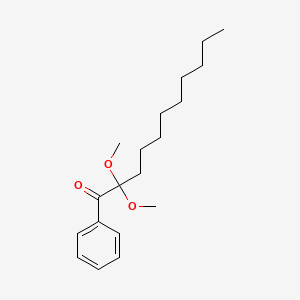

![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
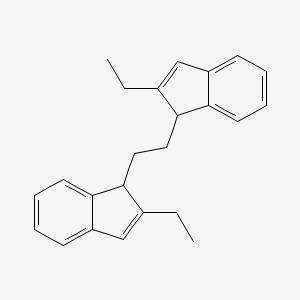
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
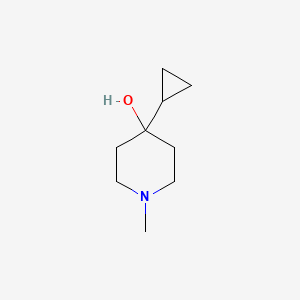
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)
